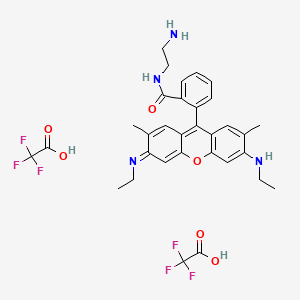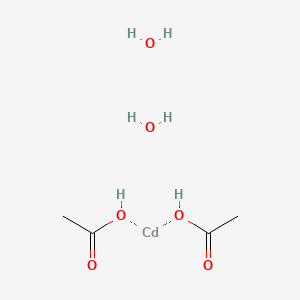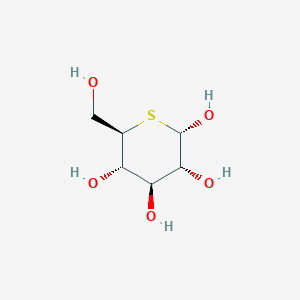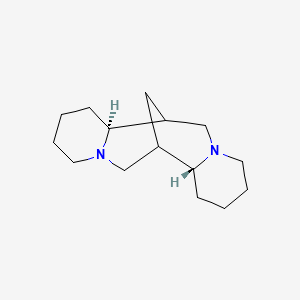
Rhodamine 6G ethylenediamine amide bis (trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) is a fluorescent labeling compound widely used in proteomics research. It is known for its high purity and quality, making it an essential tool in various scientific applications . The compound has a molecular formula of C28H32N4O2•2C2HF3O2 and a molecular weight of 684.63 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) typically involves the reaction of Rhodamine 6G with ethylenediamine, followed by the addition of trifluoroacetic acid to form the bis (trifluoroacetate) salt . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure, affecting its fluorescence properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
Applications De Recherche Scientifique
Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe in various chemical reactions and analyses.
Biology: Employed in cellular imaging and tracking due to its ability to label proteins and other biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent sensors and other analytical tools
Mécanisme D'action
The mechanism of action of Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) involves its ability to fluoresce when exposed to specific wavelengths of light. The compound interacts with molecular targets, such as proteins and nucleic acids, through non-covalent binding, allowing it to be used as a fluorescent label. The pathways involved include energy transfer processes that result in the emission of light, making it a valuable tool in various imaging and analytical techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate)
- Rhodamine B ethylenediamine amide bis (trifluoroacetate)
- Rhodamine 123 ethylenediamine amide bis (trifluoroacetate) .
Uniqueness
Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) stands out due to its high purity, stability, and strong fluorescence properties. These characteristics make it particularly suitable for applications requiring precise and reliable fluorescent labeling .
Propriétés
Formule moléculaire |
C32H34F6N4O6 |
|---|---|
Poids moléculaire |
684.6 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H32N4O2.2C2HF3O2/c1-5-30-23-15-25-21(13-17(23)3)27(19-9-7-8-10-20(19)28(33)32-12-11-29)22-14-18(4)24(31-6-2)16-26(22)34-25;2*3-2(4,5)1(6)7/h7-10,13-16,30H,5-6,11-12,29H2,1-4H3,(H,32,33);2*(H,6,7) |
Clé InChI |
GBBDSCJKOGANEP-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)


![(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene, 97%](/img/structure/B12058067.png)


![(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime](/img/structure/B12058083.png)
![4-methoxy-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide](/img/structure/B12058089.png)




